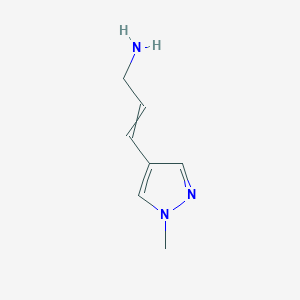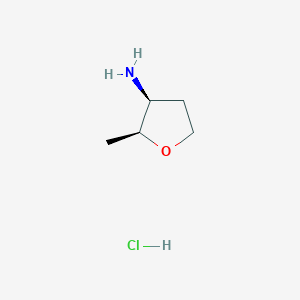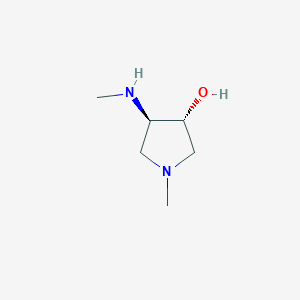
(3R,4R)-1-methyl-4-(methylamino)pyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4R)-1-methyl-4-(methylamino)pyrrolidin-3-ol is a chiral compound with a pyrrolidine ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-1-methyl-4-(methylamino)pyrrolidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chiral precursors.
Reaction Conditions: The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and reagents like borane and hydrogen peroxide.
Purification: The final product is purified using chromatography techniques to achieve the desired enantiomeric purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,4R)-1-methyl-4-(methylamino)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using borane or other reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a base like sodium hydroxide.
Reduction: Borane in tetrahydrofuran (THF) under inert atmosphere.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Applications De Recherche Scientifique
(3R,4R)-1-methyl-4-(methylamino)pyrrolidin-3-ol has several scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of complex molecules and materials.
Mécanisme D'action
The mechanism of action of (3R,4R)-1-methyl-4-(methylamino)pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S,4S)-1-methyl-4-(methylamino)pyrrolidin-3-ol: The enantiomer of the compound with different stereochemistry.
1-methyl-4-(methylamino)pyrrolidin-3-ol: A compound with similar structure but without chiral centers.
Uniqueness
(3R,4R)-1-methyl-4-(methylamino)pyrrolidin-3-ol is unique due to its specific stereochemistry, which can influence its biological activity and interactions. The chiral centers in the compound can lead to different pharmacokinetic and pharmacodynamic properties compared to its enantiomers or similar compounds.
Propriétés
Formule moléculaire |
C6H14N2O |
|---|---|
Poids moléculaire |
130.19 g/mol |
Nom IUPAC |
(3R,4R)-1-methyl-4-(methylamino)pyrrolidin-3-ol |
InChI |
InChI=1S/C6H14N2O/c1-7-5-3-8(2)4-6(5)9/h5-7,9H,3-4H2,1-2H3/t5-,6-/m1/s1 |
Clé InChI |
LVTBOQOSSIBUCD-PHDIDXHHSA-N |
SMILES isomérique |
CN[C@@H]1CN(C[C@H]1O)C |
SMILES canonique |
CNC1CN(CC1O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(aminomethyl)-1-bicyclo[2.2.2]octanyl]-N-tert-butylcarbamate](/img/structure/B11821530.png)
![N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methylidene]hydroxylamine](/img/structure/B11821536.png)

![8-Aminoethyl-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B11821544.png)
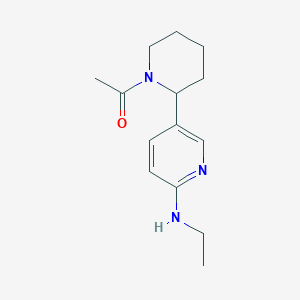
![rac-(1R,5R,6S)-6-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B11821570.png)
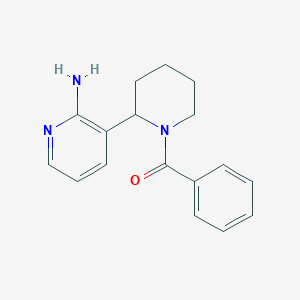
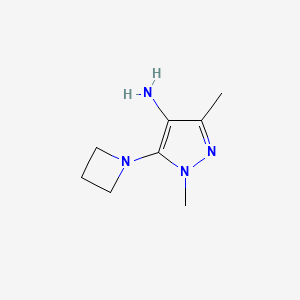

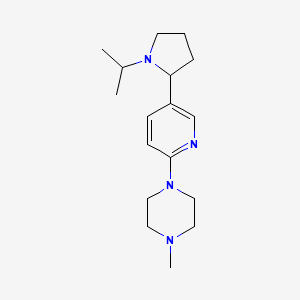
![{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methanamine](/img/structure/B11821619.png)
